molecular formula C29H26ClN3O4 B14918840 Methyl 4-({[1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidin-3-yl]carbonyl}amino)benzoate

Methyl 4-({[1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidin-3-yl]carbonyl}amino)benzoate

Cat. No.: B14918840
M. Wt: 516.0 g/mol
InChI Key: OBGYIDMQAWKHDA-UHFFFAOYSA-N
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Description

Methyl 4-({[1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidin-3-yl]carbonyl}amino)benzoate is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its complex structure, which includes a quinoline moiety, a piperidine ring, and a benzoate ester group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidin-3-yl]carbonyl}amino)benzoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinoline Moiety: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline intermediate.

    Coupling with Benzoate Ester: The final step involves the coupling of the quinoline-piperidine intermediate with methyl 4-aminobenzoate under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidin-3-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Amino or thio-substituted quinoline derivatives.

Scientific Research Applications

Methyl 4-({[1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidin-3-yl]carbonyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 4-({[1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidin-3-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain the quinoline moiety, are known for their antimalarial and antimicrobial activities.

    Piperidine Derivatives: Compounds like piperidine and its derivatives are widely used in pharmaceuticals for their biological activities.

    Benzoate Esters: Methyl benzoate and its derivatives are used in various applications, including as flavoring agents and in the synthesis of other organic compounds.

Uniqueness

Methyl 4-({[1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidin-3-yl]carbonyl}amino)benzoate is unique due to its combination of the quinoline, piperidine, and benzoate ester moieties, which confer a distinct set of chemical and biological properties. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C29H26ClN3O4

Molecular Weight

516.0 g/mol

IUPAC Name

methyl 4-[[1-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)piperidine-3-carbonyl]amino]benzoate

InChI

InChI=1S/C29H26ClN3O4/c1-37-29(36)19-9-12-22(13-10-19)31-27(34)20-8-5-15-33(17-20)26-25(18-6-3-2-4-7-18)23-16-21(30)11-14-24(23)32-28(26)35/h2-4,6-7,9-14,16,20H,5,8,15,17H2,1H3,(H,31,34)(H,32,35)

InChI Key

OBGYIDMQAWKHDA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5

Origin of Product

United States

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